4-isobutoxy-N-(3-nitrophenyl)benzamide

Description

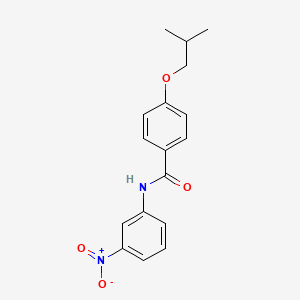

4-Isobutoxy-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative characterized by an isobutoxy group (-OCH2CH(CH2)2) at the 4-position of the benzamide ring and a 3-nitrophenyl moiety attached via an amide linkage. The isobutoxy group confers lipophilicity, while the nitro group on the phenyl ring introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Synthesis typically involves the reaction of 3-nitroaniline with 4-isobutoxybenzoyl chloride under Schotten-Baumann conditions, analogous to methods reported for structurally similar compounds .

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12(2)11-23-16-8-6-13(7-9-16)17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIBBDYJNLJNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-isobutoxy-N-(3-nitrophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility: The isobutoxy group in the target compound increases lipophilicity compared to the methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide . Conversely, nitro groups (as in 4-nitro-N-(3-nitrophenyl)benzamide) enhance polarity but reduce solubility in non-polar solvents due to strong dipole interactions .

- Melting Points : Nitro-substituted derivatives (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) exhibit higher melting points than alkoxy-substituted analogs, attributed to stronger π-π stacking and hydrogen bonding .

- Steric Effects : Bulky substituents like 2,2-diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide hinder crystallinity and reduce solubility, as observed in mass spectrometry and synthesis studies .

Notes

Data Limitations : Physical properties (e.g., melting points, solubility) for this compound are inferred from substituent trends due to a lack of direct experimental data.

Synthesis Challenges : The steric bulk of the isobutoxy group may necessitate optimized reaction conditions to avoid side products.

Structural Analogues : Comparisons rely on compounds with shared amide backbones but divergent substituents, emphasizing the role of functional groups in tuning properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.